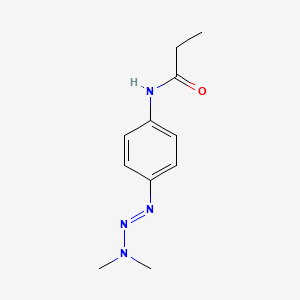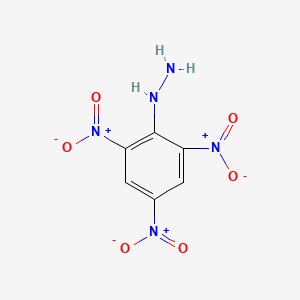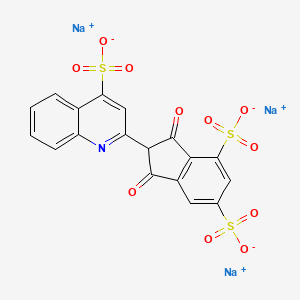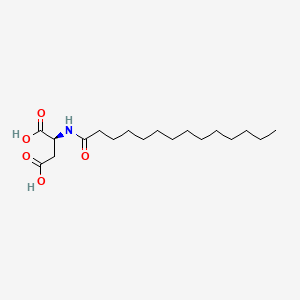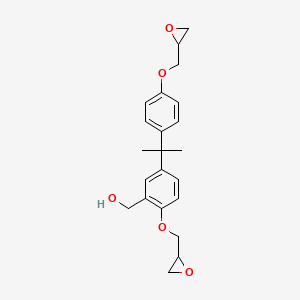
2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. This reaction primarily yields bisphenol A diglycidyl ether along with some oligomers . The reaction conditions typically involve the use of a catalyst and heat to facilitate the process.
Industrial Production Methods
In industrial settings, the production of 2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether involves large-scale reactors where bisphenol A and epichlorohydrin are reacted under controlled conditions. The resulting product is then purified to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether undergoes various chemical reactions, including:
Hydrolysis: Slowly hydrolyzes to form 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.
Reaction with Acrylic Acid: Forms vinyl ester resins through the opening of the epoxide ring.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or acidic conditions.
Reaction with Acrylic Acid: Requires the presence of acrylic acid and a catalyst to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.
Reaction with Acrylic Acid: Forms vinyl ester resins, which are often diluted with styrene and converted to resin.
Aplicaciones Científicas De Investigación
2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactive diluent in epoxy resin formulations.
Biology: Employed in the preparation of embedding media for biological samples.
Medicine: Utilized in the production of medical devices and coatings due to its biocompatibility.
Industry: Extensively used in the production of coatings, adhesives, and composites.
Mecanismo De Acción
The mechanism of action of 2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether involves its ability to form cross-linked polymer networks. This is achieved through the reaction of its epoxide groups with curing agents such as polyamines, aminoamides, and phenolic compounds . The resulting cross-linked structure provides the material with its characteristic strength and chemical resistance.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Bis[4-(glycidyloxy)phenyl]propane
- Poly (Bisphenol A-co-epichlorohydrin), glycidyl end-capped
- Bisphenol A propoxylate diglycidyl ether
Uniqueness
2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether is unique due to its high purity and lack of polymer fractions, which result in uniform performance, exceptionally low viscosity, and improved elevated temperature properties . This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
3188-83-8 |
|---|---|
Fórmula molecular |
C22H26O5 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
[2-(oxiran-2-ylmethoxy)-5-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]methanol |
InChI |
InChI=1S/C22H26O5/c1-22(2,16-3-6-18(7-4-16)24-11-19-12-25-19)17-5-8-21(15(9-17)10-23)27-14-20-13-26-20/h3-9,19-20,23H,10-14H2,1-2H3 |
Clave InChI |
KKMOOTHADALRAT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC(=C(C=C3)OCC4CO4)CO |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


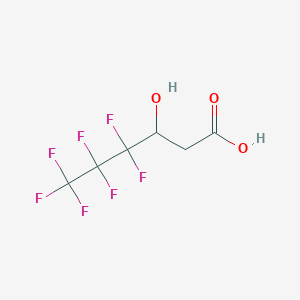
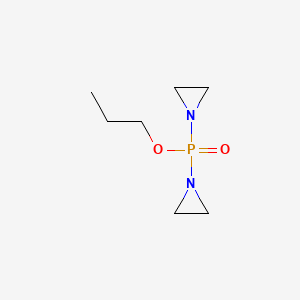
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
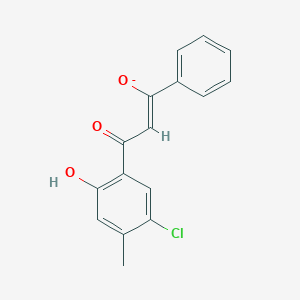
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
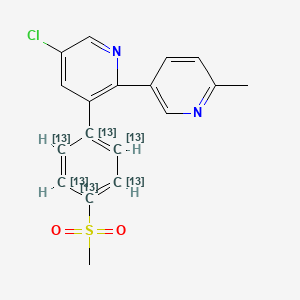
![[(1S)-3-amino-1-(naphthalene-2-carbonylamino)-3-oxopropyl]boronic acid](/img/structure/B14752382.png)
![3-benzyl-5-methyl-2-[(4-phenylphenyl)methyl]spiro[8H-imidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B14752387.png)
![3-Bromo-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B14752392.png)
